molecular formula C15H14O B1607830 2-(3,4-Dimethylphenyl)benzaldehyde CAS No. 728919-23-1

2-(3,4-Dimethylphenyl)benzaldehyde

Cat. No. B1607830
M. Wt: 210.27 g/mol
InChI Key: WXTPNRWHRDSVQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)benzaldehyde consists of a benzene ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group. The carbonyl carbon is connected to two other carbons. The inductive effect is real, but it is not enough to completely counteract the polarity of the C=O bond .


Chemical Reactions Analysis

  • Free Radical Bromination : The benzylic position can undergo free radical bromination using N-bromosuccinimide (NBS) as the bromine source. The bromine radical abstracts a hydrogen from the benzylic position, forming a benzylic radical. Subsequent reaction with water yields the corresponding alcohol .
  • Other Reactions : Depending on the reaction conditions, benzylic halides can react via SN1 or SN2 pathways. The resonance-stabilized carbocation at the benzylic position plays a crucial role in determining the reaction mechanism .

properties

IUPAC Name

2-(3,4-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-8-13(9-12(11)2)15-6-4-3-5-14(15)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPNRWHRDSVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374380
Record name 2-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)benzaldehyde

CAS RN

728919-23-1
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728919-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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